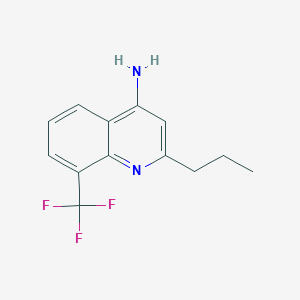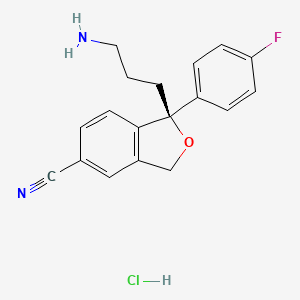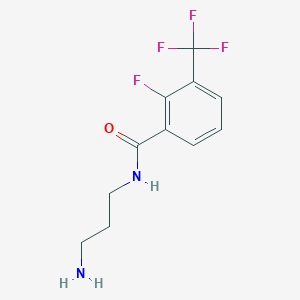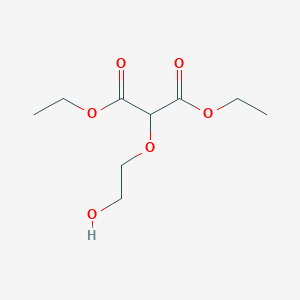
(s)-(+)-n-Benzylserine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(s)-(+)-n-Benzylserine is an organic compound that belongs to the class of amino acids. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of serine, an amino acid. The (s)-(+)-enantiomer indicates that the compound has a specific spatial configuration, which can influence its biological activity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-(+)-n-Benzylserine typically involves the protection of the hydroxyl group of serine, followed by the introduction of the benzyl group. One common method is the use of benzyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a highly pure form.
化学反応の分析
Types of Reactions
(s)-(+)-n-Benzylserine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halides and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction can revert it back to an alcohol.
科学的研究の応用
(s)-(+)-n-Benzylserine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of (s)-(+)-n-Benzylserine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group can enhance its binding affinity to these targets, influencing various biochemical pathways. The exact pathways and targets may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Serine: A naturally occurring amino acid with a similar structure but lacking the benzyl group.
Phenylalanine: Another amino acid with a benzyl group attached to the alpha carbon instead of the nitrogen.
Uniqueness
(s)-(+)-n-Benzylserine is unique due to the presence of the benzyl group on the nitrogen atom, which can significantly alter its chemical and biological properties compared to other amino acids. This structural feature can enhance its interactions with specific molecular targets, making it valuable in various research and industrial applications.
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
(2S)-2-(benzylazaniumyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H13NO3/c12-7-9(10(13)14)11-6-8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2,(H,13,14)/t9-/m0/s1 |
InChIキー |
CTSBUHPWELFRGB-VIFPVBQESA-N |
異性体SMILES |
C1=CC=C(C=C1)C[NH2+][C@@H](CO)C(=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)C[NH2+]C(CO)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol](/img/structure/B13723573.png)

![6-chloro-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13723594.png)
![(6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723601.png)
![{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine](/img/structure/B13723607.png)

![(R)-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine](/img/structure/B13723616.png)



![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13723632.png)

![N'-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13723636.png)

